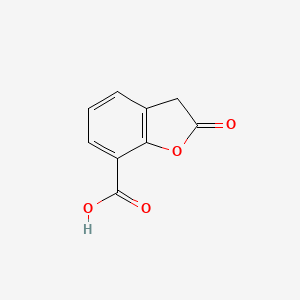

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

Vue d'ensemble

Description

“2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid” is a chemical compound with the CAS Number: 855221-95-3 . It has a molecular weight of 178.14 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

Benzofuran compounds, including “2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid”, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The InChI code for “2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid” is 1S/C9H6O4/c10-7-4-5-2-1-3-6 (9 (11)12)8 (5)13-7/h1-4,10H, (H,11,12) .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions . For example, a benzofuran ring can be constructed through a tandem C-H activation/decarbonylation/annulation process .Physical And Chemical Properties Analysis

“2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid” has a predicted density of 1.347±0.06 g/cm3 . Its melting point is between 116-118 degrees Celsius, and its boiling point is predicted to be 340.5±31.0 degrees Celsius . The compound’s flash point is 144.317 degrees Celsius .Applications De Recherche Scientifique

Benzofuran Derivatives: Sources and Bioactivities

Benzofuran compounds, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, are widely studied for their diverse biological activities. Research highlights the natural occurrence of benzofuran derivatives and their potent biological actions such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their significance as potential natural drug lead compounds is underscored by the discovery of benzofuran-based compounds with anti-hepatitis C virus activity and as anticancer agents. Novel methodologies for synthesizing complex benzofuran derivatives have been developed, contributing to the advancement of this compound class in pharmaceutical research (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, have been identified as effective antimicrobial agents. These compounds exhibit a broad spectrum of biological activities, making them suitable for applications in pharmaceuticals, agriculture, and polymers. The review of benzofuran inhibitors underscores their potential as pronounced inhibitors against a range of diseases, viruses, fungi, microbes, and enzymes. The presence of certain functional groups has been found to significantly increase therapeutic activities, suggesting these derivatives as potential pro-drugs (Dawood, 2019).

Structure-Related Bioactivity

The study on natural carboxylic acids, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, explores the effect of structural differences on their antioxidant, antimicrobial, and cytotoxic activity. It highlights how the structure of these compounds correlates with their bioactivity, providing insights into their potential applications in treating various health conditions (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition

Carboxylic acids, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, are studied for their role as inhibitors of biocatalysts in microbial fermentation processes. This review discusses the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, focusing on strategies to increase microbial tolerance against these inhibitors. Understanding the inhibitory mechanisms of carboxylic acids aids in metabolic engineering efforts to enhance the production of bio-renewable chemicals (Jarboe et al., 2013).

Safety And Hazards

Orientations Futures

Benzofuran compounds, including “2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propriétés

IUPAC Name |

2-oxo-3H-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-7-4-5-2-1-3-6(9(11)12)8(5)13-7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYVTINVBCHWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)

![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)

![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)